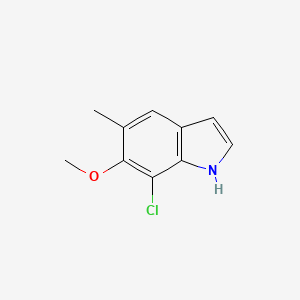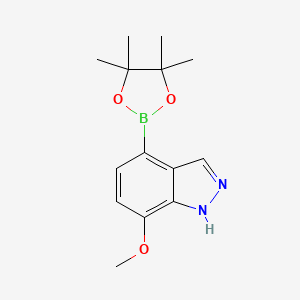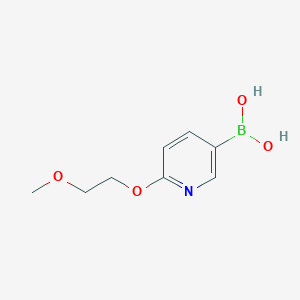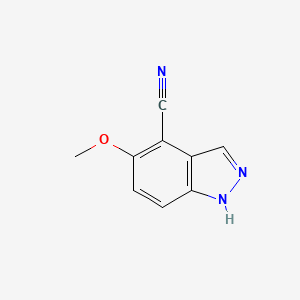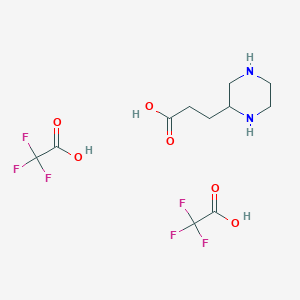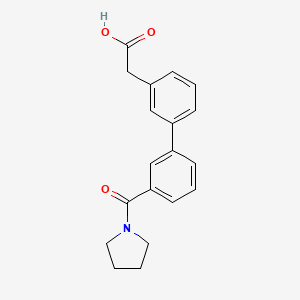![molecular formula C8H10ClF3N2 B1431742 {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride CAS No. 1394041-60-1](/img/structure/B1431742.png)
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride
概要
説明
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride is a chemical compound known for its unique physical and chemical properties. It has a molecular formula of C8H10ClF3N2 and a molecular weight of 226.62 g/mol. This compound is utilized in various scientific research fields due to its distinctive trifluoromethyl group, which imparts significant reactivity and stability.
作用機序
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that hydrazine derivatives can react with aldehydes and ketones to form oximes or hydrazones . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways .
Result of Action
The formation of oximes and hydrazones could potentially lead to various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride. For instance, its sorption to aerosols, atmospheric oxidation, and soil adsorption coefficient could potentially affect its environmental behavior .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride typically involves the reaction of {[3-(Trifluoromethyl)phenyl]methyl}hydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has gained importance in pharmaceuticals and agrochemicals .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a wide range of trifluoromethylated derivatives.
科学的研究の応用
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing various organic compounds, especially those containing the trifluoromethyl group.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylated compounds on biological systems.
Industry: The compound is used in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in fungicides.
3-(Trifluoromethyl)phenyl-substituted 9,10-diarylanthracene derivatives: Utilized in organic light-emitting diodes (OLEDs).
Uniqueness
{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride is unique due to its specific trifluoromethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring high reactivity and stability, such as pharmaceuticals and advanced materials.
特性
IUPAC Name |
[3-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4,13H,5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOPKSWTMRKTLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


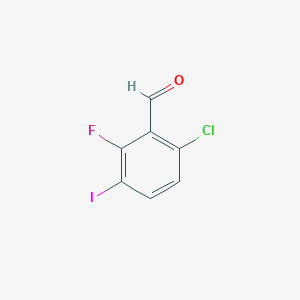
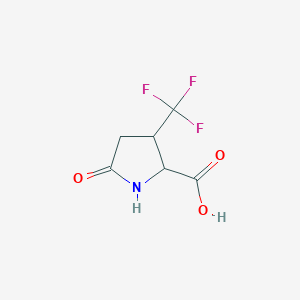
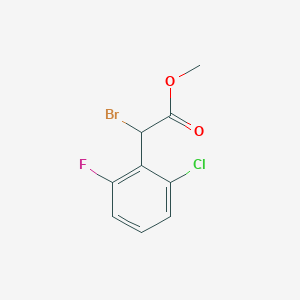
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-4-yl)methanone](/img/structure/B1431669.png)

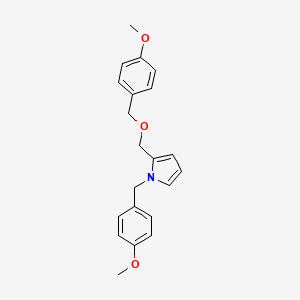
![2-[4-[(Methoxycarbonylamino)phenyl]benzoic acid](/img/structure/B1431672.png)
![6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1431673.png)
